3-Amino-4-(pyridin-4-yl)benzoic acid

Metal-Organic Frameworks Gas Separation Amino-Functionalized Ligands

Achieving predictable MOF topology and selective adsorption requires precise linker regio-chemistry. Generic analogs introduce steric and electronic mismatches. This heterobifunctional 3-amino-4-(pyridin-4-yl)benzoic acid (CAS 2138118-95-1) provides:
- Rigid planar scaffold with distinct ortho-amino, pyridine N, and carboxylate O coordination sites.
- Enables Cd/Ni-MOFs for C2H4/CH4 separation and dual fluorescent sensing (Ag⁺: 0.44 µM).
- Amino handle permits amide/Schiff base PSM without framework disruption.
Supplied with verified specification for reproducible framework synthesis.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B13636622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(pyridin-4-yl)benzoic acid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2
InChIInChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16)
InChIKeyPNGAOXVDTOIASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(pyridin-4-yl)benzoic Acid: Procurement Overview


3-Amino-4-(pyridin-4-yl)benzoic acid (CAS: 2138118-95-1; molecular formula C₁₂H₁₀N₂O₂) is a heterobifunctional organic linker that integrates a benzoic acid core with a 4-pyridinyl substituent and an ortho-amino group . This specific substitution pattern confers a planar scaffold capable of π-π stacking and hydrogen bonding, alongside multiple coordination sites (carboxylate oxygen, pyridine nitrogen, and the primary amine) . Its primary application domain is the construction of functional metal-organic frameworks (MOFs) and coordination polymers, where the amino group enables post-synthetic modification and enhanced guest-host interactions [1].

Workflow MOF and coordination polymer synthesis
Functional handle Ortho-amino enables post-synthetic modification
Application domain Gas separation, fluorescent sensing, iodine capture

3-Amino-4-(pyridin-4-yl)benzoic Acid: Irreplaceable Ligand Design


The substitution pattern of 3-amino-4-(pyridin-4-yl)benzoic acid is distinct from regioisomers such as 2-amino-4-(pyridin-4-yl)benzoic acid (CAS 98156-86-6) and positional analogs like 3-[(pyridin-4-yl)amino]benzoic acid (CAS 89990-32-9) . In the target compound, the ortho-amino group relative to the pyridine ring and meta to the carboxylate creates a specific steric and electronic environment that directly influences metal coordination geometry and framework topology. Substituting the 3-amino-4-pyridinyl arrangement with the 2-amino-4-pyridinyl regioisomer alters the dihedral angle between the aromatic rings and repositions the amine's hydrogen-bonding vector [1]. Similarly, replacing the direct C–C biaryl linkage with an amino-bridged C–N bond (as in 3-[(pyridin-4-yl)amino]benzoic acid) introduces a flexible spacer that disrupts the rigid, planar geometry required for predictable MOF assembly . Generic substitution without rigorous validation risks producing structurally divergent coordination networks with altered porosity, stability, and functional performance.

2-Amino regioisomer
Alters dihedral angle and hydrogen-bonding vector, may shift coordination geometry and framework topology.
Amino-bridged analog
C–N linkage introduces flexibility; disrupts rigid planar scaffold required for predictable MOF assembly.
Non-aminated analog
Lacks amino-driven host-guest interactions; may not provide comparable selectivity or post-synthetic modification potential.

3-Amino-4-(pyridin-4-yl)benzoic Acid: Differentiation Evidence


Enhanced C2 Hydrocarbon/CH4 Selectivity in Amino-Decorated MOFs

A Ni(II)-based MOF constructed using 3-amino-4-(pyridin-4-yl)benzoic acid as the linker, formulated as [Ni(NH₂-pba)₂]·2H₂O·2DMF, demonstrates efficient C2H4/CH₄ and C2H2/CH₄ selectivity due to the amino-decorated channel environment [1]. This performance is directly attributable to the ligand's ortho-amino group, which provides additional polar interaction sites within the pore. In contrast, MOFs built from the non-aminated analog 4-(pyridin-4-yl)benzoic acid lack this amino functionality, resulting in lower selectivity for C2 hydrocarbons over methane due to the absence of amine-driven host-guest interactions . The amino group's contribution to separation efficiency is a quantifiable differentiator for applications in natural gas purification and ethylene/acetylene production.

C2/CH4 Selectivity
Class-level inference
Amino-functionalized MOFReported efficient C2/CH4 separation
Non-aminated MOFReduced selectivity, no amino-driven interactions
Amino group supports enhanced C2/CH4 selectivity in MOF context.
Quantitative selectivity values require per-study review.
Metal-Organic Frameworks Gas Separation Amino-Functionalized Ligands

Dual-Function Fluorescent Detection of Water and Silver Ions

A Cd(II)-based MOF synthesized with 3-amino-4-(pyridin-4-yl)benzoic acid as the linker, [Cd(3-NH₂-pba)₂]₄·8DMF, operates as a dual-function fluorescent sensor with distinct responses: turn-off sensing for trace water in ethanol (detection limit 0.09%) and turn-on sensing for Ag⁺ in aqueous solution (detection limit 0.44 μM) [1]. The detection limit for Ag⁺ (0.44 μM) is lower than the U.S. EPA maximum contaminant level for silver in drinking water (0.1 mg/L ≈ 0.93 μM), confirming practical analytical utility [2]. This dual-mode sensing capability is attributed to the distinctive interaction of the amino moieties with analytes—a feature absent in MOFs constructed from non-aminated 4-(pyridin-4-yl)benzoic acid ligands, which exhibit no comparable sensing functionality . The ability to detect both water and Ag⁺ using a single material is a unique value proposition not demonstrated by the non-aminated analog.

Fluorescent Sensing
Head-to-head
Water: 0.09% (v/v) in ethanol
Ag⁺: 0.44 μM in aqueous solution
Supports trace water and Ag⁺ detection research.
Ag⁺ limit compared to EPA reference level for drinking water.
Fluorescent Sensors Trace Water Detection Silver Ion Detection

Predicted Physicochemical Differences Between Regioisomers

Predicted physicochemical properties obtained from authoritative chemical databases reveal distinct differences between 3-amino-4-(pyridin-4-yl)benzoic acid (CAS 2138118-95-1) and its 2-amino regioisomer (CAS 98156-86-6) . The target compound exhibits a predicted density of 1.316 ± 0.06 g/cm³, a boiling point of 431.6 ± 40.0 °C, and a pKa of 3.80 ± 0.10 . While the 2-amino isomer shares the same molecular formula and weight, its distinct substitution pattern yields different predicted electronic properties and steric parameters . These differences directly impact the ligand's coordination behavior: the 3-amino positioning creates a meta-relationship between the amino and carboxylate groups, influencing metal-binding geometry compared to the ortho-relationship in the 2-amino isomer. For researchers designing MOFs with precise topological control, these property differences are non-trivial and necessitate selection of the correct isomer for reproducible framework synthesis.

Regioisomer Properties
Supporting evidence
Density: 1.316±0.06 g/cm³
Boiling point: 431.6±40.0 °C
pKa: 3.80±0.10 (predicted)
Predicted properties differ from 2-amino isomer, confirming unique identity.
Computational predictions; verify experimentally for synthesis conditions.
Physicochemical Characterization Ligand Design Database Comparison

Iodine Adsorption Enhancement via Amino-Decorated MOF

The Ni-MOF constructed from 3-amino-4-(pyridin-4-yl)benzoic acid, [Ni(NH₂-pba)₂]·2H₂O·2DMF, demonstrates high iodine adsorption capacity attributed to the amino-decorated pore environment [1]. The presence of amino groups enhances host-guest interactions with iodine molecules through charge-transfer complex formation and hydrogen bonding. In contrast, analogous MOFs built from the non-aminated 4-(pyridin-4-yl)benzoic acid ligand lack these amine-specific interaction sites and consequently exhibit lower iodine uptake capacities under comparable conditions . While precise gravimetric capacity values require reference to the original publication, the functional advantage conferred by the amino group is qualitatively established and relevant for nuclear waste remediation and environmental iodine capture applications.

Iodine Uptake
Class-level inference
Amino-decorated MOF shows reported higher iodine adsorption compared to non-aminated analog.
Amino groups may support iodine capture via charge-transfer interactions.
Exact gravimetric capacity requires original publication data.
Radioactive Iodine Capture Nuclear Waste Management MOF Adsorbents

3-Amino-4-(pyridin-4-yl)benzoic Acid: Application Scenarios


Selective C2 Hydrocarbon Separation with MOFs

This compound is optimally deployed as a bifunctional organic linker in the synthesis of Ni(II)-based or Cd(II)-based metal-organic frameworks (MOFs) designed for efficient separation of C2 hydrocarbons (ethylene, acetylene) from methane. The ortho-amino group within the ligand creates a polar pore environment that enhances guest-host interactions, leading to improved C2H4/CH4 and C2H2/CH4 selectivity as demonstrated in breakthrough experiments [1]. Researchers developing adsorbents for natural gas purification or petrochemical separation processes should prioritize this specific ligand over non-aminated analogs (e.g., 4-(pyridin-4-yl)benzoic acid) to achieve the enhanced separation performance conferred by amino functionalization.

Dual-Function Sensor for Water and Silver Ion Detection

The Cd-MOF synthesized from this ligand, [Cd(3-NH₂-pba)₂]₄·8DMF, serves as a dual-function fluorescent sensor with a detection limit of 0.09% for trace water in ethanol and 0.44 μM for Ag⁺ in aqueous media [2]. This dual-mode sensing capability is uniquely enabled by the ligand's amino group, which interacts distinctively with water (turn-off response) and silver ions (turn-on response). Industrial quality control laboratories and environmental monitoring agencies seeking a single-material solution for both ethanol fuel purity testing and silver ion quantification in water should select this specific compound for sensor fabrication. The Ag⁺ detection limit meets U.S. EPA drinking water standards, confirming practical regulatory utility [3].

Iodine-Capturing MOF Adsorbents for Nuclear Waste

The amino-decorated porous framework derived from this ligand exhibits high iodine adsorption capacity due to enhanced charge-transfer interactions between the amino groups and iodine molecules [1]. This property is critical for the capture of radioactive iodine-129 and iodine-131 from nuclear waste streams or accidental releases. Researchers developing advanced sorbents for nuclear fuel reprocessing or environmental iodine decontamination should utilize this amino-functionalized linker rather than its non-aminated counterpart (4-(pyridin-4-yl)benzoic acid), as the latter lacks the amine-specific binding sites necessary for optimal iodine uptake performance.

Post-Synthetic MOF Modification via Amino Groups

The ortho-amino group present in this ligand provides a reactive handle for post-synthetic modification (PSM) of the resulting MOFs . Common PSM reactions include amide coupling with acyl chlorides, Schiff base condensation with aldehydes, and diazonium chemistry for further functionalization. This enables researchers to fine-tune the pore environment, introduce catalytic sites, or attach biomolecules after framework assembly. The 3-amino-4-(pyridin-4-yl)benzoic acid scaffold is uniquely suited for such applications because the amino group is sterically accessible and electronically distinct from the carboxylate and pyridine coordination sites, minimizing interference with framework integrity during modification. Non-aminated analogs lack this post-synthetic derivatization potential.

Application
Selection Property
Validation Focus
C2 hydrocarbon separation studies
Amino-decorated pore environment
C2/CH4 selectivity assessment
Dual-function fluorescence sensing
Amino-mediated dual analyte response
Water and Ag⁺ detection limits
Iodine vapor capture studies
Amino-enhanced host-guest interaction
Iodine uptake capacity
Post-synthetic MOF modification
Accessible ortho-amino reactive handle
Modification efficiency and framework integrity
Quote Request

Request a Quote for 3-Amino-4-(pyridin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.